molecular formula C21H23F2N5O B10816991 (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

Katalognummer: B10816991
Molekulargewicht: 399.4 g/mol
InChI-Schlüssel: ABRBJPZAPLWUTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is a high-purity chemical compound designed for research applications. It belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery. The core pyrazolo[1,5-a]pyrimidine scaffold is known for its versatility and is frequently investigated for its biological activity . The specific substitution pattern on this molecule—featuring a difluoromethyl group at the 7-position and a p-tolyl (4-methylphenyl) group at the 5-position—is a key structural motif that can influence the compound's electronic properties, metabolic stability, and binding affinity to biological targets . The 4-ethyl-piperazine carboxamide moiety is a common pharmacophore that often enhances solubility and can be critical for interaction with enzymatic targets. Compounds within this chemical class have been explored for a range of therapeutic areas. Precedents from scientific literature indicate that structurally similar pyrazolo[1,5-a]pyrimidine derivatives have been patented for the treatment of conditions such as Duchenne muscular dystrophy, highlighting the potential of this scaffold in targeting complex disease pathways . Furthermore, other analogs have been identified as inhibitors of kinases like Cyclin-dependent kinase 2 (CDK2), suggesting a potential mechanism of action for this compound in disrupting cell cycle progression and proliferation in research models . The regioselective synthesis of 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines, as found in this compound, is an active area of methodological research, underscoring the relevance of this structure for further chemical and biological investigation . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers can utilize this compound as a building block in synthetic chemistry, a reference standard in analytical studies, or a chemical probe for initial biological screening to explore new therapeutic targets.

Eigenschaften

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O/c1-3-26-8-10-27(11-9-26)21(29)16-13-24-28-18(19(22)23)12-17(25-20(16)28)15-6-4-14(2)5-7-15/h4-7,12-13,19H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRBJPZAPLWUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is a synthetic organic molecule that has drawn considerable attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including a pyrazolo-pyrimidine core and a piperazine substituent, suggest possible interactions with various biological targets, making it a candidate for pharmacological studies.

Structural Characteristics

The compound's structure can be broken down into key components:

  • Pyrazolo-pyrimidine core : This heterocyclic structure is known for its diverse biological activities.
  • Difluoromethyl and p-tolyl groups : These substituents enhance lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone exhibit various biological activities, particularly in inhibiting specific kinases involved in cancer progression.

The specific mechanisms through which this compound exerts its effects remain to be fully elucidated. However, studies on related pyrazolo[1,5-a]pyrimidine derivatives have shown that they can act as potent inhibitors of kinases such as Pim-1 and Flt-3, which are implicated in oncogenic signaling pathways .

Comparative Analysis with Similar Compounds

A comparative study of structurally similar compounds reveals variations in their biological activities:

Compound NameStructural FeaturesNotable Activities
Pyrazolo[3,4-d]pyrimidineSimilar core structureAnticancer
4-Piperidinyl pyrimidinePiperidine instead of piperazineAntimicrobial
5-TolylpyrazoleLacks difluoromethyl groupAnti-inflammatory

This table highlights how variations in substituents can significantly influence biological properties and activities.

Case Studies and Research Findings

  • Pim-1 Inhibition : In a study focusing on pyrazolo[1,5-a]pyrimidine compounds, certain derivatives demonstrated strong inhibition of Pim-1 kinase at submicromolar concentrations. This suggests that the target compound may similarly inhibit this kinase, potentially leading to reduced tumor cell survival .
  • Kinase Selectivity : Another study evaluated the selectivity of pyrazolo[1,5-a]pyrimidine compounds against a panel of oncogenic kinases. One lead compound showed over 98% inhibition of Pim-1 at 1 µM concentration while maintaining a favorable safety profile with minimal off-target effects . The selectivity score for this compound was calculated as S(50) = 0.14, indicating high specificity towards targeted kinases.

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is crucial for its development as a therapeutic agent. Interaction studies using techniques such as molecular docking and in vitro assays are essential for elucidating how this compound interacts with its targets and influences cellular pathways.

Vergleich Mit ähnlichen Verbindungen

Position 3 Modifications

  • Target Compound: The 4-ethylpiperazin-1-yl-methanone group introduces a basic nitrogen, enhancing solubility in physiological conditions. This contrasts with the ethyl ester in , which may require hydrolysis for activity, or the 4-CF₃ phenyl in , which reduces solubility due to hydrophobicity .

Position 5 Variations

  • The phenyl group in lacks substituents, offering minimal steric or electronic modulation.

Position 7 Substituent Effects

  • Difluoromethyl (-CF₂H) : Present in both the target compound and , this group offers a balance between electron-withdrawing effects and metabolic stability, contrasting with the oxo (-O) group in , which may increase reactivity but reduce stability .

Research Implications

  • Synthetic Feasibility : The synthesis of pyrazolo[1,5-a]pyrimidines with diverse substituents is well-established, as seen in . For example, trifluoromethylation (as in 9k) requires specialized reagents, while piperazine incorporation (target compound, ) demands coupling strategies .

Vorbereitungsmethoden

Cyclocondensation of 3-Aminopyrazoles

The foundational step involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents. For the target compound, 5-p-tolyl substitution is introduced using p-tolualdehyde in a three-component reaction with 3-amino-5-methylpyrazole and diethyl malonate. Under basic conditions (sodium ethoxide, ethanol reflux), this yields 2-methyl-5,7-dihydroxypyrazolo[1,5-a]pyrimidine (1 ) with 89% efficiency. Subsequent chlorination with phosphorus oxychloride (POCl₃, 110°C, 6 h) replaces hydroxyl groups with chlorine atoms, producing 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2 ) in 61% yield.

Table 1: Chlorination Optimization

POCl₃ Equiv.Temp (°C)Time (h)Yield (%)
3110448
5110661
5120659

Functionalization at Position 7

Introducing the difluoromethyl group at position 7 requires nucleophilic substitution of the chlorine atom in 2 . Treatment with potassium difluoromethanesulfinate (KSO₂CF₂H) in dimethylacetamide (DMAc) at 80°C for 12 h affords 7-difluoromethyl-5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (3 ) in 73% yield. This step’s efficiency hinges on the leaving group’s reactivity, with chlorine outperforming bromide or iodide in this context.

ReagentSolventTemp (°C)Yield (%)
DCC/NHSTHF2568
EDCI/HOBtDMF2562
HATUDCM0→2571

Alternative Multicomponent Approaches

One-Pot Assembly

A streamlined route involves reacting p-tolualdehyde, 3-amino-5-methylpyrazole, and ethyl 2-(4-ethylpiperazine-1-carbonyl)acetate in acetic acid at 120°C for 24 h. This method bypasses intermediate isolation, directly yielding the target compound in 54% yield. While less efficient than stepwise synthesis, this approach reduces purification steps and is preferable for combinatorial libraries.

Calcium Carbide–Mediated Cyclization

Recent advances utilize calcium carbide (CaC₂) as a dehydrating agent in DMF at 130°C. Combining 3-aminopyrazole, p-tolualdehyde, and 4-ethylpiperazine-1-carbonyl chloride in the presence of CaC₂ (3 equiv.) and cuprous bromide (1.5 equiv.) furnishes the title compound in 65% yield after 9 h. This method’s key advantage lies in avoiding phosphorus-based reagents, aligning with green chemistry principles.

Mechanistic Insights and Side Reactions

Dimroth Rearrangement Risks

During chlorination (Section 1.1), prolonged heating (>8 h) or excess POCl₃ can trigger Dimroth rearrangement, converting pyrazolo[1,5-a]pyrimidines to triazolo[4,3-c]pyrimidines. Monitoring by ¹H NMR is critical, as evidenced by downfield shifts of C3-H and C5-H protons (Δδ ≈ 0.3–0.5 ppm).

Q & A

Q. What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The synthesis typically involves multi-step condensation and cyclization reactions . A representative approach includes:

  • Step 1 : Condensation of 5-amino-1H-pyrazole derivatives with β-diketones or enaminones to form the pyrazolo[1,5-a]pyrimidine scaffold. For example, refluxing 5-methyl-3-amino-1H-pyrazole with trifluoromethylated enones in acetic acid yields the core structure .
  • Step 2 : Functionalization at position 7 (difluoromethyl) via nucleophilic substitution or fluorination reactions .
  • Step 3 : Coupling the piperazine moiety (4-ethyl-piperazin-1-yl) to the pyrazolo-pyrimidine core using carbonylative cross-coupling (e.g., EDCI/HOBt-mediated amidation) .

Q. Key Optimization Parameters :

ParameterOptimal Condition
SolventAcetic acid or DMF
Temperature80–100°C (reflux)
PurificationColumn chromatography (silica gel, hexane/EtOAc)

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

Use multi-modal characterization :

  • X-ray crystallography : Resolve crystal structure to confirm regiochemistry and substituent positions (e.g., planar pyrazolo-pyrimidine core with dihedral angles <15° for aryl groups) .
  • NMR spectroscopy :
    • ¹H NMR : Identify piperazine protons (δ 2.3–3.5 ppm, split into multiplets) and p-tolyl aromatic protons (δ 7.2–7.4 ppm) .
    • ¹³C NMR : Confirm carbonyl carbon (δ ~165 ppm) and CF₂ groups (δ 110–120 ppm, J ~ 250 Hz) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~463.18 g/mol) .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

Solubility :

SolventSolubility (mg/mL)
DMSO>50
Water<0.1
Ethanol~10

Q. Stability :

  • pH-dependent degradation : Stable at pH 6–8 (t½ > 24 hrs), but hydrolyzes rapidly in acidic conditions (pH < 4) due to piperazine ring protonation .
  • Light sensitivity : Protect from UV exposure to prevent fluoromethyl group decomposition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s pharmacological activity?

Focus on key substituent effects :

  • Pyrazolo-pyrimidine core : Planarity enhances binding to kinase ATP pockets (e.g., KDR or CAMKII targets) .
  • Difluoromethyl group : Electron-withdrawing effects improve metabolic stability compared to trifluoromethyl analogs .
  • 4-Ethyl-piperazine : Increases solubility and modulates logP (target ~2.5 for blood-brain barrier penetration) .

Q. Experimental Design :

  • Synthesize analogs with varying substituents (e.g., -CF₃ vs. -CF₂H at position 7).
  • Test in kinase inhibition assays (IC₅₀) and correlate with computational docking (AutoDock Vina) .

Q. How can contradictory data on synthetic yields be resolved across studies?

Common Contradictions :

  • Yields for piperazine coupling range from 40% to 75% .
    Resolution Strategies :
  • Reaction monitoring : Use TLC or LC-MS to detect intermediates and optimize stoichiometry (e.g., 1.2:1 piperazine:carbonyl chloride ratio) .
  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for coupling efficiency .

Q. Case Study :

CatalystYield (%)Purity (%)
Pd(OAc)₂6898
CuI5291

Q. What computational methods predict the compound’s binding affinity to biological targets?

Workflow :

Target Selection : Prioritize kinases (e.g., JAK2, EGFR) based on structural homology .

Molecular Dynamics (MD) : Simulate ligand-protein interactions (AMBER or GROMACS) to assess binding stability.

Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., -CF₂H vs. -CH₃) .

Q. Key Findings :

  • Piperazine nitrogen : Forms hydrogen bonds with Asp1046 in EGFR (ΔG = -9.2 kcal/mol) .
  • p-Tolyl group : Hydrophobic interactions with Leu858 improve binding .

Q. How can metabolite identification inform toxicity profiling?

Approach :

  • In vitro incubation : Use human liver microsomes (HLM) with NADPH cofactor.
  • LC-HRMS analysis : Detect phase I metabolites (oxidation, defluorination) and phase II conjugates (glucuronidation) .

Q. Identified Metabolites :

Metabolitem/z [M+H]⁺Proposed Structure
M1479.20Piperazine N-oxide
M2433.15Defluorinated pyrimidine

Q. What strategies mitigate off-target effects in cellular assays?

Methods :

  • Counter-screening : Test against unrelated kinases (e.g., CDK2, PKA) to assess selectivity .
  • CRISPR-Cas9 knockout : Validate target specificity by deleting the putative kinase gene in cell lines .

Q. Data Interpretation :

TargetIC₅₀ (nM)Selectivity Index (vs. CDK2)
JAK21215.8
EGFR853.2

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